tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a hydroxyl group attached to a bicyclic azabicyclohexane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of a suitable azabicyclohexane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar structure but with an oxygen atom in place of the hydroxyl group.
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains an aminomethyl group instead of a hydroxyl group.
Uniqueness
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWSDBRXBABRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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